Dimethyl succinate-d4 Dimethyl succinate-d4
Brand Name: Vulcanchem
CAS No.: 30994-23-1
VCID: VC3800483
InChI: InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2
SMILES: COC(=O)CCC(=O)OC
Molecular Formula: C6H10O4
Molecular Weight: 150.17 g/mol

Dimethyl succinate-d4

CAS No.: 30994-23-1

Cat. No.: VC3800483

Molecular Formula: C6H10O4

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl succinate-d4 - 30994-23-1

Specification

CAS No. 30994-23-1
Molecular Formula C6H10O4
Molecular Weight 150.17 g/mol
IUPAC Name dimethyl 2,2,3,3-tetradeuteriobutanedioate
Standard InChI InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2
Standard InChI Key MUXOBHXGJLMRAB-KHORGVISSA-N
Isomeric SMILES [2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC
SMILES COC(=O)CCC(=O)OC
Canonical SMILES COC(=O)CCC(=O)OC

Introduction

Chemical and Structural Properties

Molecular Characteristics

DMS-d4 is systematically named dimethyl 2,2,3,3-tetradeuteriobutanedioate (CAS: 30994-23-1) . Its structure retains the ester functional groups of dimethyl succinate, with deuterium atoms replacing hydrogens on the central carbons of the succinic acid backbone (Figure 1) . The non-deuterated parent compound, dimethyl succinate (CAS: 106-65-0), has a molecular weight of 146.14 g/mol, a boiling point of 196°C, and a density of 1.12 g/cm³ . Deuteriation increases the molecular weight by approximately 4 atomic mass units, altering physical properties such as vibrational frequencies and nuclear magnetic resonance (NMR) signals .

Table 1: Comparative Properties of Dimethyl Succinate and DMS-d4

PropertyDimethyl SuccinateDMS-d4
Molecular FormulaC₆H₁₀O₄C₆H₆D₄O₄
Molecular Weight (g/mol)146.14150.17
Boiling Point (°C)196~196 (estimated)
Density (g/cm³)1.121.12 (estimated)
Refractive Index1.419N/A

Spectroscopic Signatures

Deuteriation significantly impacts NMR and mass spectrometry (MS) profiles. In 1H^1\text{H}-NMR, the deuterated carbons (C2 and C3) show no proton signals, while adjacent protons exhibit slight shifts due to isotopic effects . The 13C^13\text{C}-NMR spectrum reveals splitting patterns from deuterium-carbon coupling, aiding in structural verification . High-resolution MS displays a molecular ion peak at m/z 150.083, consistent with the accurate mass of C6H6D4O4\text{C}_6\text{H}_6\text{D}_4\text{O}_4 .

Synthesis and Production

Synthetic Routes

DMS-d4 is typically synthesized via acid-catalyzed esterification of succinic acid-d4 with methanol-d (deuterated methanol) . The reaction proceeds under reflux conditions, with sulfuric acid-d₂ as a catalyst:

HOOC-CD2-CD2-COOH+2CH3ODCH3O-CO-CD2-CD2-CO-OCH3+2D2O\text{HOOC-CD}_2\text{-CD}_2\text{-COOH} + 2\text{CH}_3\text{OD} \rightarrow \text{CH}_3\text{O-CO-CD}_2\text{-CD}_2\text{-CO-OCH}_3 + 2\text{D}_2\text{O}

Purification involves fractional distillation or chromatography to achieve ≥98% isotopic enrichment .

Quality Control

Batch purity is verified using gas chromatography-mass spectrometry (GC-MS) and quantitative 2H^2\text{H}-NMR . Commercial suppliers (e.g., LGC Standards) certify DMS-d4 with 98 atom % deuterium and ≥98% chemical purity, ensuring reproducibility in experimental settings .

Applications in Research

Metabolic Pathway Tracing

DMS-d4 is widely used to study the tricarboxylic acid (TCA) cycle. In in vitro models, it serves as a tracer to monitor succinate metabolism, revealing flux dynamics under hypoxic conditions . For example, in ischemia-reperfusion injury models, DMS-d4 infusion blunts succinate accumulation by inhibiting succinate dehydrogenase (SDH), mitigating oxidative stress .

Pharmacokinetic Studies

Deuterated analogs like DMS-d4 enhance drug absorption, distribution, metabolism, and excretion (ADME) studies. Their distinct mass signatures enable simultaneous quantification of parent compounds and metabolites via LC-MS . In one study, DMS-d4 traced succinate’s incorporation into heme biosynthesis, elucidating metabolic bottlenecks in erythropoiesis.

Environmental Analysis

DMS-d4 acts as an internal standard in GC-MS assays for quantifying volatile organic compounds (VOCs) in environmental samples. Its stability and non-reactivity improve calibration accuracy, particularly in detecting succinate derivatives in water and soil .

Analytical Methodologies

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}- and 13C^13\text{C}-NMR are pivotal for structural elucidation. The absence of proton signals at C2 and C3 in DMS-d4 contrasts sharply with non-deuterated dimethyl succinate (Figure 2) . Two-dimensional NMR techniques (e.g., HSQC) map deuterium-carbon correlations, confirming isotopic labeling sites .

Mass Spectrometry (MS)

High-resolution MS differentiates DMS-d4 ([M+H]+=151.09\text{[M+H]}^+ = 151.09) from its non-deuterated counterpart ([M+H]+=147.06\text{[M+H]}^+ = 147.06). Fragmentation patterns further validate deuterium placement, with characteristic losses of CD2O\text{CD}_2\text{O} (48 Da) and COOCH3\text{COOCH}_3 (75 Da) .

Table 2: Key MS Fragments of DMS-d4

Fragment Ionm/zProposed Structure
[M+H]⁺151.09Intact molecular ion
[M+H-CD₂O]⁺103.06Loss of deuterated carbonyl
[C₃H₅D₂O₂]⁺89.04Central deuterated chain

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